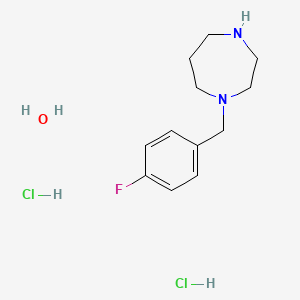

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

説明

Data Table: Key Chemical and Physical Data of this compound

Detailed Research Findings

The diazepane ring system in this compound provides a flexible yet constrained heterocyclic framework, which is advantageous in organic synthesis for constructing molecules with specific three-dimensional conformations.

The fluorine atom on the benzyl group influences the electronic characteristics of the molecule, potentially affecting reactivity patterns such as nucleophilicity and electrophilicity, as well as interactions with biological macromolecules.

The dihydrochloride hydrate form is commonly employed to improve the compound's handling properties, including increased solubility in aqueous media, which is beneficial for synthetic applications requiring homogeneous reaction conditions.

Synthetic routes involving this compound often utilize reductive amination and amide coupling reactions, leveraging the nucleophilic nitrogen atoms of the diazepane ring and the electrophilic sites on the benzyl substituent.

The compound serves as a precursor or intermediate in the synthesis of pharmacologically relevant molecules, particularly those targeting neurological receptors or enzymes, although detailed biological activity data are beyond the scope of this article.

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBWGCPXUOYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

科学的研究の応用

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate

Uniqueness

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs

生物活性

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties. The presence of the 4-fluorobenzyl group is significant, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

- IUPAC Name : this compound

- Molecular Formula : C11H14Cl2F2N2

- Molecular Weight : 263.15 g/mol

The biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The fluorobenzyl moiety enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound can act as inhibitors of kinases involved in cancer progression. For example, a related compound was shown to inhibit casein kinase 1 (CK1), which plays a role in the development of hematological cancers and colon cancer. The inhibition of CK1 leads to decreased phosphorylation of downstream targets, promoting apoptosis in cancer cells .

Antimicrobial Properties

Compounds structurally related to this diazepane have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For instance, derivatives with similar structural features have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, showcasing potential applications in treating fungal infections .

Study on Cancer Cell Lines

In a study evaluating the efficacy of related diazepane compounds on cancer cell lines (HT29 and others), IC50 values were determined to assess their potency. The results indicated that these compounds could effectively reduce cell viability at low micromolar concentrations, suggesting significant anticancer potential .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.6 | HT29 Cells |

| Compound B | 3.2 | B16F10 Cells |

| Compound C | 8.0 | Agaricus bisporus Tyrosinase |

Research Findings

Research has shown that the introduction of fluorine into organic compounds can enhance their biological activity due to improved binding affinity and selectivity towards biological targets. In particular, the 4-fluorobenzyl group has been linked to increased potency in various assays measuring enzyme inhibition and cellular responses.

Kinetic Studies

Kinetic studies performed on related compounds revealed that they act as competitive inhibitors against target enzymes such as tyrosinase. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating that these compounds effectively compete with substrates for binding sites .

Q & A

Q. How to integrate experimental data with computational models for predictive research?

- Methodological Answer : Develop machine learning pipelines using Python/R to correlate experimental parameters (e.g., reaction time, solvent polarity) with outcomes (yield, purity). Bayesian optimization refines computational predictions iteratively. Platforms like KNIME or Schrödinger’s LiveDesign enable collaborative data sharing between computational and experimental teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。